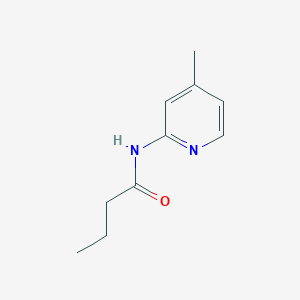

N-(4-methyl-2-pyridinyl)butanamide

Description

N-(4-methyl-2-pyridinyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 4-methyl-substituted pyridine ring. The amide functional group enables participation in intermolecular hydrogen bonding, influencing solubility and crystallinity.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)butanamide |

InChI |

InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |

InChI Key |

FEBOBIQQYMDCTC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=NC=CC(=C1)C |

Canonical SMILES |

CCCC(=O)NC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methyl-2-pyridinyl)butanamide with three classes of structurally related compounds from the evidence, focusing on molecular architecture, synthetic pathways, and inferred physicochemical properties.

Pyrimidinyl Acetamide Derivatives

describes 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide , a pyrimidine-based acetamide. Key differences include:

- Core Heterocycle: The pyrimidine ring (two nitrogen atoms) in ’s compound vs. the pyridine ring (one nitrogen) in the target compound.

- Substituents : The hydroxy group in ’s compound enhances polarity and hydrogen-bonding capacity compared to the purely lipophilic 4-methyl group in the target compound.

- Synthesis : highlights a base-catalyzed reaction with pentanamidine, suggesting a pathway distinct from typical amide coupling methods used for pyridinylbutanamides .

Table 1: Structural Comparison with Pyrimidinyl Acetamide

| Feature | This compound | 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide |

|---|---|---|

| Heterocycle | Pyridine (1 N) | Pyrimidine (2 N) |

| Key Substituents | 4-methyl | 4-hydroxy, 6-methyl, n-butyl |

| Amide Type | Primary amide | Tertiary amide (N,N-dimethyl) |

| Synthetic Route | Amide coupling (inferred) | Base-mediated condensation with pentanamidine |

Peptide-Based Amides with Complex Substitution

references peptidic compounds, such as (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinoline-2-carboxamide), which feature multiple amide bonds and bulky substituents. Key distinctions include:

- Molecular Complexity: The peptide-based compounds have intricate backbones (e.g., pyrrolidine, quinolizine), enabling diverse conformational states and target interactions, whereas the target compound’s simplicity may favor metabolic stability.

- Bioactivity : Peptidic amides in are associated with protease inhibition or receptor modulation (e.g., Demizu et al., 2012), whereas the target compound’s activity remains unexplored but could be tuned via pyridine functionalization .

Table 2: Functional Group Comparison with Peptide-Based Amides

Stereoisomeric Butanamide Derivatives

lists stereoisomers of 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (compounds m, n, o), which share the butanamide core but differ in stereochemistry and substituents:

- Stereochemical Complexity : The (R/S) configurations in ’s compounds influence 3D structure and chiral recognition, whereas the target compound lacks stereocenters, simplifying synthesis and formulation.

- Additional Functional Groups: The 2-oxotetrahydropyrimidinyl and phenoxyacetamido groups in ’s compounds enhance hydrogen-bonding and π-π stacking capabilities compared to the target’s pyridine-methyl system .

Table 3: Physicochemical Comparison with Stereoisomeric Butanamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.